Resorcinol-1,2,3-13C3

Description

Role of Carbon-13 Labeling in Advanced Molecular Research

Among the various stable isotopes, Carbon-13 (¹³C) holds a prominent position in molecular research. symeres.commoravek.com Carbon is the fundamental building block of organic molecules, and introducing a ¹³C label provides a direct window into the carbon backbone of these structures. nih.gov This is particularly valuable in fields like metabolomics, proteomics, and environmental analysis. wikipedia.orgsymeres.commedchemexpress.com

In Nuclear Magnetic Resonance (NMR) spectroscopy , ¹³C labeling offers several advantages. The ¹³C nucleus has a nuclear spin that makes it NMR-active, and its large chemical shift range allows for better resolution of signals compared to proton (¹H) NMR. moravek.comnih.gov While natural abundance ¹³C NMR is a powerful tool, enriching molecules with ¹³C significantly enhances the signal, enabling more advanced experiments that can reveal direct carbon-carbon connections and provide unambiguous structural identification. nih.gov

In Mass Spectrometry (MS) , ¹³C labeling is instrumental for accurate quantification and formula determination. symeres.comnih.gov By introducing a known amount of a ¹³C-labeled compound (an internal standard) into a sample, researchers can precisely measure the concentration of the corresponding unlabeled compound. medchemexpress.com Furthermore, the characteristic isotopic pattern created by ¹³C labeling helps to differentiate true biological signals from background noise and to accurately determine the number of carbon atoms in a molecule, which significantly narrows down the possibilities for its molecular formula. nih.gov

The applications of ¹³C labeling are extensive, ranging from studying metabolic flux and drug metabolism to elucidating the mechanisms of complex chemical reactions. moravek.comrsc.org

Rationale for Research Focus on Resorcinol-1,2,3-13C3

Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are important compounds used in the synthesis of pharmaceuticals, dyes, and other organic chemicals. clearsynth.commedchemexpress.com Resorcinol-1,2,3-¹³C₃ is a specialized, isotopically labeled version of resorcinol where the carbon atoms at positions 1, 2, and 3 of the benzene (B151609) ring are replaced with the ¹³C isotope. clearsynth.comchemicalbook.com

The specific labeling pattern of Resorcinol-1,2,3-¹³C₃ makes it a valuable tool for several research applications. It serves as an excellent internal standard for the quantification of resorcinol and related compounds in various matrices, from environmental samples to biological fluids. isotope.com Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements by correcting for sample loss during preparation and analysis.

Furthermore, studying the metabolism and environmental fate of resorcinol can be greatly enhanced by using Resorcinol-1,2,3-¹³C₃. clearsynth.com The ¹³C label acts as a tracer, allowing researchers to follow the transformation of the resorcinol molecule and identify its breakdown products. This is crucial for assessing the environmental impact and understanding the biochemical pathways involved in its degradation. The defined placement of the three ¹³C atoms provides a distinct mass shift that is easily detectable, making it a powerful tool for mechanistic studies in both chemistry and toxicology. chemicalbook.commybiosource.com

Compound Data

| Property | Resorcinol | This compound |

| Chemical Formula | C₆H₆O₂ | C₃¹³C₃H₆O₂ |

| Molecular Weight | 110.11 g/mol | 113.11 g/mol |

| CAS Number | 108-46-3 isotope.com | 1185048-67-2 clearsynth.comchemicalbook.com |

| Synonyms | 1,3-Benzenediol isotope.com | Labeled Resorcinol chemicalbook.commybiosource.com |

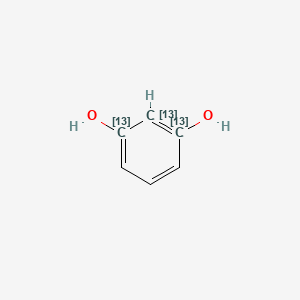

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=[13CH][13C](=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Resorcinol 1,2,3 13c3 and Derivatives

Strategies for Regioselective ¹³C Incorporation at Resorcinol (B1680541) Positions 1, 2, and 3

The synthesis of resorcinol selectively labeled at positions 1, 2, and 3 with ¹³C necessitates precise control over bond formation to ensure the isotope is placed at the desired atomic sites. While a direct, one-pot synthesis for Resorcinol-1,2,3-¹³C₃ is not commonly documented, its construction can be envisioned through established regioselective labeling techniques.

A plausible strategy involves the cyclization of a precursor already containing the three contiguous ¹³C atoms. For instance, the synthesis of [2-¹³C]resorcinol has been achieved through the aromatization of [2-¹³C]-cyclohexane-1,3-dione. whiterose.ac.uk This intermediate is typically formed via an intramolecular Claisen condensation of a suitably labeled hexanoate (B1226103) derivative. researchgate.net To achieve the 1,2,3-labeling pattern, one would need to start with a precursor labeled at the corresponding positions.

Another approach centers on the late-stage introduction of a ¹³C-labeled functional group onto a pre-labeled benzene (B151609) ring. For example, methods for the core-labeling of phenols at the ipso-carbon (C1) have been developed, which could be adapted for a resorcinol scaffold already bearing labels at C2 and C3. acs.org Such a strategy relies on a formal [5+1] cyclization, where a 1,5-dihalopentadiene derivative reacts with a ¹³C-labeled carbonate ester. acs.org

The regioselective lithiation of a protected and pre-labeled resorcinol derivative followed by quenching with a ¹³C-electrophile represents another viable, though potentially complex, route. For instance, the lithiation of 1,3-dimethoxy-[2-¹³C]-benzene has been shown to occur selectively at the 2-position, allowing for the introduction of a functional group that could subsequently be converted to a hydroxyl group. whiterose.ac.uk Extending this logic to a di- or tri-labeled precursor would be a key step.

Precursor Synthesis and Isotopic Labeling Approaches for Resorcinol-1,2,3-¹³C₃

The synthesis of Resorcinol-1,2,3-¹³C₃ is fundamentally dependent on the availability of ¹³C-labeled precursors. These precursors are the building blocks that carry the isotopic labels into the final molecular structure.

Multi-Step Synthetic Routes Incorporating ¹³C-Labeled Intermediates

The construction of complex labeled molecules like Resorcinol-1,2,3-¹³C₃ is an exercise in multi-step organic synthesis. chemistrydocs.compharmafeatures.comwalisongo.ac.id A hypothetical, yet chemically sound, pathway could commence from a simple, commercially available, triply-¹³C-labeled starting material, such as [1,2,3-¹³C₃]acetate or a similarly small, labeled fragment.

A potential synthetic sequence is outlined below:

Chain Elongation: The initial labeled fragment would undergo a series of reactions to build a six-carbon chain with the appropriate functionality for cyclization. This could involve standard carbon-carbon bond-forming reactions like aldol (B89426) condensations or Grignard reactions, where the key is to maintain the integrity of the contiguous ¹³C-labeled backbone.

Cyclization: An intramolecular Claisen condensation of a suitably functionalized six-carbon chain, for example, a 5-oxohexanoate (B1238966) derivative bearing the ¹³C labels at the appropriate positions, would yield a cyclic intermediate like [1,2,3-¹³C₃]cyclohexane-1,3-dione. researchgate.net

Aromatization: The final step would be the dehydrogenation of the cyclic dione (B5365651) to form the aromatic resorcinol ring. This can be achieved using catalysts like palladium on carbon (Pd/C) in a high-boiling solvent or through a one-pot aromatization and methylation followed by demethylation. whiterose.ac.uk

An alternative approach could involve a Diels-Alder reaction, a powerful tool for forming six-membered rings, between a ¹³C-labeled diene and a labeled dienophile to construct the core ring structure. walisongo.ac.id

Evaluation of Synthetic Yields and Isotopic Purity

The efficiency of each synthetic step and the final isotopic enrichment are critical metrics for evaluating the success of a labeling synthesis. Isotopic purity is often determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. scite.airesearchgate.net High-resolution mass spectrometry can distinguish between molecules with different numbers of ¹³C atoms, allowing for the quantification of isotopic enrichment. researchgate.netalmacgroup.com ¹³C-NMR provides direct evidence of the label's position within the molecule through the analysis of chemical shifts and ¹³C-¹³C coupling constants. researchgate.net

Table 1: Representative Yields in Labeled Intermediate Synthesis This table presents plausible, illustrative data for key reaction types involved in the synthesis of labeled aromatic compounds, based on related literature.

| Reaction Step | Reactant(s) | Product | Catalyst/Reagent | Reported Yield Range (%) |

| Intramolecular Claisen Condensation | Methyl 5-oxohexanoate derivative | Cyclohexane-1,3-dione derivative | Potassium tert-butoxide | 60-70 |

| Aromatization (Dehydrogenation) | Cyclohexane-1,3-dione derivative | Resorcinol derivative | Pd/C, Xylene | 45-88 whiterose.ac.uk |

| Aromatization/Methylation | Cyclohexane-1,3-dione derivative | 1,3-Dimethoxybenzene derivative | Iodine, Methanol | ~67 whiterose.ac.uk |

| Regioselective Formylation | 1,3-Dimethoxybenzene derivative | 2,6-Dimethoxybenzaldehyde derivative | nBuLi, DMF | ~89 whiterose.ac.uk |

Note: Yields are highly dependent on specific substrates and reaction conditions.

Table 2: Isotopic Purity Analysis Techniques This table outlines common methods for determining the isotopic purity of ¹³C-labeled compounds.

| Technique | Principle | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision, resolving isotopologues. | Isotopic enrichment, percentage of labeled vs. unlabeled species. researchgate.netalmacgroup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects ¹³C nuclei, providing information on their chemical environment and connectivity. | Position of labels, ¹³C-¹³C coupling, structural confirmation. researchgate.netnih.gov |

Preparation of Resorcinol-1,2,3-¹³C₃ Analogs and Derivatives

Once Resorcinol-1,2,3-¹³C₃ is synthesized, it can serve as a valuable starting material for a variety of labeled analogs and derivatives. The reactivity of the resorcinol ring and its hydroxyl groups allows for further chemical modification.

For instance, the synthesis of isobutylamido thiazolyl resorcinol, a known tyrosinase inhibitor, involves the reaction of resorcinol with bromoacetic acid followed by subsequent steps. google.com Using Resorcinol-1,2,3-¹³C₃ in this sequence would produce the corresponding labeled derivative, which could be used in studies to trace its metabolic fate.

Another example is the preparation of labeled daidzein, where [2-¹³C]resorcinol serves as a key building block. researchgate.net Similarly, Resorcinol-1,2,3-¹³C₃ could be employed in analogous syntheses to create multiply labeled isoflavones for use as internal standards in analytical methods.

The hydroxyl groups of Resorcinol-1,2,3-¹³C₃ can also be readily alkylated or acylated to produce a range of ethers and esters, expanding the library of available labeled compounds for various research applications.

Advanced Spectroscopic Characterization and Structural Elucidation Using Resorcinol 1,2,3 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy of Resorcinol-1,2,3-13C3

NMR spectroscopy is a cornerstone technique for elucidating molecular structure, and the presence of ¹³C labels in Resorcinol-1,2,3-¹³C₃ significantly enhances the information obtainable from these experiments.

High-Resolution ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

In ¹³C NMR spectroscopy, the chemical shift of a nucleus is highly sensitive to its local electronic environment. For Resorcinol-1,2,3-¹³C₃, the ¹³C-labeling at positions 1, 2, and 3 allows for precise chemical shift assignments. In a typical ¹³C NMR spectrum of unlabeled resorcinol (B1680541), four signals are observed due to molecular symmetry. researchgate.net However, with the specific labeling in Resorcinol-1,2,3-¹³C₃, the signals for C1, C2, and C3 can be definitively assigned.

The presence of adjacent ¹³C nuclei gives rise to spin-spin coupling, observed as splitting of the NMR signals. The magnitude of these one-bond (¹J_CC_) and multiple-bond (ⁿJ_CC_) coupling constants provides valuable information about the bonding and geometry of the molecule. bhu.ac.innih.gov For instance, the ¹J_C1C2_ and ¹J_C2C3_ coupling constants in Resorcinol-1,2,3-¹³C₃ can be measured with high accuracy. These coupling constants are influenced by factors such as hybridization and bond angles.

| Carbon Position | Typical Chemical Shift (ppm) in Resorcinol |

| C1, C3 | ~158 |

| C2 | ~103 |

| C4, C6 | ~108 |

| C5 | ~130 |

Note: Chemical shifts are relative to a standard and can vary with solvent and other experimental conditions. The table shows approximate values for unlabeled resorcinol for reference.

Elucidation of Molecular Structure and Conformation using ¹³C-¹³C Spin-Spin Coupling

The analysis of ¹³C-¹³C spin-spin coupling constants in Resorcinol-1,2,3-¹³C₃ provides a deeper understanding of its molecular structure. nih.govresearchgate.net The magnitude of these couplings is dependent on the dihedral angles between the coupled nuclei, a relationship described by the Karplus equation for three-bond couplings. By measuring these couplings, it is possible to deduce conformational preferences of the molecule in solution. While resorcinol is a relatively rigid aromatic ring, subtle conformational details can be investigated through the precise measurement of these coupling constants. The presence of three contiguous ¹³C labels allows for the determination of both one-bond and two-bond coupling constants (¹J_C1C2_, ¹J_C2C3_, and ²J_C1C3_), offering a comprehensive picture of the electronic structure and geometry of this portion of the molecule. osti.govchemrxiv.org

Application of Two-Dimensional (2D) ¹H-¹³C Heteronuclear NMR Techniques

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in correlating proton and carbon signals. In the context of Resorcinol-1,2,3-¹³C₃, these experiments provide unambiguous assignments of both ¹H and ¹³C spectra.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei. For Resorcinol-1,2,3-¹³C₃, the HSQC spectrum would show a correlation between the proton at C2 and the labeled C2 carbon.

HMBC: This experiment reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. mdpi.com This allows for the confirmation of the carbon skeleton connectivity. For example, the proton at C4 would show correlations to C2, C3, and C5, confirming their relative positions.

These 2D NMR experiments, enhanced by the ¹³C labeling, provide a robust method for complete structural elucidation. bmrb.iohmdb.ca

Solid-State ¹³C NMR Investigations of this compound

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.gov For resorcinol, the solid-state ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR spectrum can exhibit more resonances than the solution spectrum. researchgate.net This is due to the presence of multiple, crystallographically non-equivalent molecules in the unit cell, leading to different magnetic environments for the carbon atoms. researchgate.net The use of Resorcinol-1,2,3-¹³C₃ in ssNMR studies would allow for a more detailed analysis of the crystalline packing and intermolecular interactions. The specific labeling helps in resolving overlapping signals and provides a clearer picture of the different molecular conformations present in the solid state. rsc.orggeologyscience.ru

| Technique | Information Gained |

| ¹³C CPMAS | Reveals the number of non-equivalent carbon sites in the crystal lattice. |

| REDOR | Can be used to measure internuclear distances between the labeled ¹³C nuclei and other nuclei like ¹⁵N. vt.edu |

Isotopic Exchange Experiments for Mechanistic Insights via NMR

Isotope labeling is crucial for studying reaction mechanisms. Hydrogen-deuterium (H-D) exchange experiments on resorcinol, monitored by ¹H NMR, have been used to investigate electrophilic aromatic substitution. nih.govacs.orgnih.gov The use of Resorcinol-1,2,3-¹³C₃ in such studies, particularly in combination with deuterium (B1214612) labeling, can provide even more detailed mechanistic information. For instance, by monitoring the changes in the ¹³C NMR spectrum during a reaction, one can directly observe the transformation at the labeled carbon centers. This allows for the tracking of bond-making and bond-breaking steps and the identification of reaction intermediates. acs.orgfigshare.com

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The introduction of stable isotopes creates a distinct mass shift, which is invaluable for fragmentation analysis and quantitative studies.

The mass spectrum of unlabeled resorcinol shows a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of Resorcinol-1,2,3-¹³C₃, the molecular ion peak will be shifted by +3 mass units due to the three ¹³C atoms. This distinct isotopic signature allows for easy identification and quantification of the labeled compound, even in complex mixtures. researchgate.netnih.gov

Isotopic Pattern Analysis for Confirmation of 13C Labeling

Isotopic pattern analysis in mass spectrometry is a fundamental technique for verifying the successful incorporation of stable isotopes into a molecule. For this compound, this analysis confirms that three ¹²C atoms have been replaced by ¹³C atoms at the 1, 2, and 3 positions of the benzene (B151609) ring. chemicalbook.comlgcstandards.com This specific labeling results in a distinct mass shift and a characteristic isotopic distribution in the mass spectrum compared to its unlabeled counterpart, resorcinol.

In mass spectrometry, the molecular ion peak of unlabeled resorcinol (C₆H₆O₂) appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the natural abundance of isotopes like ¹³C and ¹⁸O, small peaks at M+1 and M+2 are also observed. However, for this compound, the molecular ion peak is shifted by +3 Da due to the three ¹³C atoms. The resulting isotopic cluster will have a different pattern of relative intensities for the M, M+1, and M+2 peaks, which can be predicted and experimentally verified. This deliberate alteration of the isotopic signature provides unambiguous confirmation of the labeling. uni-regensburg.de The analysis of these patterns is crucial for ensuring the quality and reliability of the labeled standard before its use in further analytical applications. uni-regensburg.deacs.org

Table 1: Theoretical Isotopic Distribution for Unlabeled and Labeled Resorcinol

| Compound | Isotopologue | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| Unlabeled Resorcinol | C₆H₆O₂ | 110.0368 | 100 |

| ¹³CC₅H₆O₂ | 111.0401 | 6.6 | |

| C₆H₆¹⁸OO | 112.0410 | 0.4 | |

| Resorcinol-1,2,3-¹³C₃ | ¹³C₃C₃H₆O₂ | 113.0468 | 100 |

| ¹³C₄C₂H₆O₂ | 114.0502 | 3.3 | |

| ¹³C₃C₃H₆¹⁸OO | 115.0510 | 0.4 |

Note: The relative abundances are approximate and serve for illustrative purposes. Actual abundances can be calculated using specialized software.

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation, where a specific ion is selected and fragmented to produce a characteristic spectrum of daughter ions. nih.gov When applied to this compound, MS/MS experiments provide detailed insights into its fragmentation pathways. By comparing the fragmentation patterns of the labeled and unlabeled resorcinol, the location of the ¹³C labels within the fragment ions can be determined, which in turn helps to deduce the fragmentation mechanisms. nih.govmdpi.com

For instance, a common fragmentation pathway for phenolic compounds involves the loss of neutral molecules like carbon monoxide (CO) or water (H₂O). In the case of this compound, if a fragment ion retains all three ¹³C labels, it indicates that the lost neutral molecule did not originate from the labeled portion of the ring. Conversely, if a fragment ion shows a mass shift corresponding to the loss of one or more ¹³C atoms, it pinpoints the cleavage sites within the labeled part of the molecule. nih.gov This detailed analysis is crucial for building a comprehensive fragmentation library for resorcinol and related compounds, which is invaluable for identifying these substances in complex mixtures. nih.govresearchgate.net

Table 2: Hypothetical MS/MS Fragmentation Data for Resorcinol-1,2,3-¹³C₃

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| 113 | 85 | 28 | [¹³C₂CH₃O]⁺ |

| 113 | 69 | 44 | [¹³C₂C₂H₅]⁺ |

| 113 | 57 | 56 | [¹³C₂H₃O]⁺ |

Note: This table presents a hypothetical fragmentation pattern to illustrate the principles of MS/MS analysis of isotopically labeled compounds. Actual fragmentation patterns can vary based on instrumental conditions.

Application in Quantitative Analytical Methodologies (excluding clinical human data)

This compound is frequently employed as an internal standard in quantitative analytical methods, particularly in isotope dilution mass spectrometry (IDMS). nih.govnih.gov This technique is renowned for its high accuracy and precision, as the isotopically labeled internal standard behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus correcting for variations and matrix effects. researchgate.netscioninstruments.comchromatographyonline.com

In environmental analysis, for example, the concentration of resorcinol, a potential pollutant from industrial processes, can be accurately determined in water or soil samples using this compound as an internal standard. mst.dkiarc.fr A known amount of the labeled compound is added to the sample before extraction and analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govepa.govrsc.org By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, the concentration of the analyte in the original sample can be calculated with high precision. spectroscopyonline.commdpi.com The use of a ¹³C-labeled standard is often preferred over deuterium-labeled standards as it is less likely to exhibit chromatographic separation from the analyte. researchgate.net

Table 3: Application of Resorcinol-1,2,3-¹³C₃ in Quantitative Analysis

| Analytical Method | Matrix | Purpose | Key Advantage |

|---|---|---|---|

| Isotope Dilution GC-MS | Environmental Water | Quantification of Resorcinol | High precision and accuracy, corrects for matrix effects |

| Isotope Dilution LC-MS/MS | Industrial Effluent | Monitoring of Pollutant Levels | Minimizes ion suppression effects, provides structural confirmation |

| Quantitative NMR | Chemical Synthesis | Purity Assessment | Non-destructive, provides absolute quantification without a calibration curve |

Note: This table provides examples of the application of this compound in various analytical contexts, excluding clinical human data.

Mechanistic Investigations Utilizing Resorcinol 1,2,3 13c3

Reaction Mechanism Elucidation via Isotopic Labeling Studies

Isotopic labeling is a fundamental technique for unraveling the step-by-step processes of chemical transformations. The use of Resorcinol-1,2,3-13C3 allows for the direct observation of bond-forming and bond-breaking events involving the labeled carbon centers.

Electrophilic Aromatic Substitution Mechanisms Involving Resorcinol (B1680541) Carbon Centers

Resorcinol is a highly activated aromatic compound that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The hydroxyl groups are electron-donating, which increases the electron density of the benzene (B151609) ring and makes it more reactive than benzene. patsnap.com In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The labeling in this compound is crucial for tracking the specific sites of electrophilic attack.

Studies on the electrophilic aromatic substitution of resorcinol have shown that substitution typically occurs at the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6). nih.gov For instance, in the acid-catalyzed hydrogen-deuterium exchange of resorcinol in D₂O, deuteration occurs almost exclusively at these activated positions. nih.gov The mechanism involves the slow addition of a deuteron (B1233211) (D⁺) to the aromatic ring to form an arenium ion intermediate, followed by the rapid loss of a proton. nih.gov The use of this compound in such a reaction would allow for the direct monitoring of changes at the C1, C2, and C3 positions via ¹³C NMR spectroscopy, confirming the involvement of the C2 carbon in the substitution process.

Condensation Reaction Mechanisms of Resorcinol with Formaldehyde (B43269) and Related Species

Resorcinol-formaldehyde resins are widely used as adhesives. mdpi.com The reaction between resorcinol and formaldehyde can be catalyzed by either acids or bases. researchgate.net The mechanism of this condensation is complex, involving the formation of hydroxymethylresorcinol intermediates, which then react further to form methylene-bridged polymers. mdpi.comnih.gov

Theoretical studies have proposed that the base-catalyzed condensation proceeds in two main steps: the formation of a quinonemethide intermediate from hydroxymethylresorcinol, followed by a Michael addition with a resorcinol anion. mdpi.comnih.gov The first step is considered to be rate-determining. nih.gov The use of this compound would be instrumental in experimentally verifying this proposed mechanism. By analyzing the ¹³C NMR spectra of the reaction mixture over time, the formation and consumption of intermediates bearing the ¹³C label at specific positions could be tracked, providing direct evidence for the proposed reaction pathway. For example, the appearance and disappearance of signals corresponding to the labeled carbons in the quinonemethide intermediate would strongly support its role in the reaction.

| Reaction Type | Key Mechanistic Feature | Role of this compound |

| Electrophilic Aromatic Substitution | Formation of arenium ion intermediate | Tracing the site of electrophilic attack |

| Resorcinol-Formaldehyde Condensation | Formation of quinonemethide intermediate | Tracking the formation and consumption of key intermediates |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a powerful tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. gmu.edu A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step.

In the context of this compound, a ¹²C/¹³C KIE could be measured for reactions involving the labeled carbon atoms. For example, in an electrophilic aromatic substitution reaction where the attack at the C2 position is the rate-determining step, a small but measurable normal KIE (k₁₂/k₁₃ > 1) would be expected. This is because the C-H (or C-D) bond at the C2 position is being rehybridized from sp² to sp³ in the transition state. gmu.edu While hydrogen isotope effects (kH/kD) are generally larger and more commonly measured, carbon KIEs can provide complementary information about changes in bonding at carbon centers. nih.govwikipedia.org

Insights into Intermediates and Transition States through 13C Labeling

The strategic placement of ¹³C labels in this compound allows for the detailed characterization of transient species like reaction intermediates and provides information about the structure of transition states. Techniques such as ¹³C NMR spectroscopy are central to these investigations.

In the study of electrophilic aromatic substitution on osmapentalenes, a type of metallaaromatic compound, ¹³C NMR data was used to characterize the products and infer the regioselectivity of the reaction. xmu.edu.cn Similarly, for reactions involving this compound, the chemical shifts and coupling constants of the labeled carbons in intermediates can provide a wealth of information about their electronic structure and geometry. For instance, the rehybridization of a carbon atom from sp² in the reactant to sp³ in an intermediate will cause a significant upfield shift in its ¹³C NMR signal.

Influence of Isotopic Labeling on Reaction Regioselectivity and Stereoselectivity

While the primary purpose of isotopic labeling is often to trace reaction pathways, the presence of a heavier isotope can sometimes influence the outcome of a reaction, particularly with respect to regioselectivity and stereoselectivity. rsc.org These effects, known as isotopic stereochemical or regiochemical effects, are typically small but can provide subtle mechanistic details.

Regioselectivity refers to the preference for reaction at one position over another. chemrxiv.org In the case of this compound, the presence of the ¹³C label at C1, C2, and C3 is unlikely to significantly alter the inherent regioselectivity of electrophilic attack, which is strongly directed to the 2, 4, and 6 positions by the powerful activating effect of the two hydroxyl groups. nih.gov However, subtle differences in the rates of attack at the labeled C2 position versus the unlabeled C4 or C6 positions could potentially be observed in highly sensitive competition experiments.

Biochemical Pathway Tracing and Biosynthetic Studies with Resorcinol 1,2,3 13c3

Tracing Carbon Flow in Biosynthetic Routes (in vitro and microbial systems)

The use of Resorcinol-1,2,3-13C3 is pivotal for delineating the flow of carbon atoms in both isolated enzymatic systems (in vitro) and within living microorganisms. When this labeled substrate is introduced into a microbial culture or an enzymatic assay, its transformation into downstream metabolites can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org The distinct isotopic signature of the 1,2,3-¹³C₃-labeled aromatic ring allows for unambiguous identification of its incorporation into more complex molecules.

In microbial systems, such as Streptomyces or Pseudomonas species known for producing phenolic compounds, feeding studies with this compound can reveal the metabolic flux through pathways that utilize resorcinol (B1680541) as an intermediate. nih.govresearchgate.net For example, if a microorganism is thought to produce an alkylresorcinol, providing this compound and subsequently detecting the ¹³C₃-labeled resorcinol moiety in the final product confirms the metabolic link. This technique helps to differentiate between de novo synthesis of the resorcinol ring and its modification from an external source.

Table 1: Hypothetical Carbon Tracing Study in a Microbial System

| Microorganism | Labeled Substrate | Target Metabolite | Analytical Method | Key Finding |

|---|---|---|---|---|

| Streptomyces griseus | This compound | Alkylresorcinol | 13C-NMR, LC-MS | Incorporation of the intact ¹³C₃-labeled resorcinol ring into the alkylresorcinol structure, confirming resorcinol as a direct precursor. |

| Aspergillus fumigatus | This compound | Fumigatol | GC-MS, HRMS | Detection of ¹³C₃-labeled fumigatol, indicating a metabolic pathway where resorcinol is a key intermediate. nih.gov |

| Pseudomonas aurantiaca | This compound | 2-hexyl-5-propylresorcinol (HPR) | 13C-NMR | Confirmation that exogenously supplied resorcinol can be incorporated into HPR, bypassing the de novo ring synthesis. researchgate.netnih.gov |

Identification of Resorcinol as a Precursor in Natural Product Biosynthesis

Isotopic labeling with this compound is instrumental in verifying the role of resorcinol as a building block in the biosynthesis of a wide array of natural products. Many complex molecules, particularly those with phenolic substructures, are hypothesized to derive from simpler phenolic precursors. By introducing the ¹³C₃-labeled resorcinol into a producing organism, researchers can definitively test this hypothesis.

For instance, the biosynthesis of certain fungal meroterpenoids is thought to involve the prenylation of a phenolic core like orsellinic acid or resorcinol. researchgate.net Feeding a culture of the respective fungus with this compound and analyzing the resulting meroterpenoids for the presence of the ¹³C₃ label can provide conclusive evidence for this biosynthetic step. Similarly, in the study of plant-derived compounds like sorgoleone (B1235758), a potent allelochemical, labeled precursors have been used to elucidate its complex biosynthetic pathway, which involves a resorcinolic intermediate. oup.comusda.gov

Table 2: Identification of Resorcinol as a Precursor in Natural Product Biosynthesis

| Organism | Labeled Precursor | Natural Product | Biosynthetic Hypothesis | Result of Labeling Study |

|---|---|---|---|---|

| Sorghum bicolor | This compound | Sorgoleone | Resorcinol is an intermediate in the polyketide pathway leading to the quinone ring. oup.com | The ¹³C₃ label is found in the corresponding positions of the sorgoleone quinone ring, confirming the hypothesis. usda.gov |

| Stereum sp. (fungus) | This compound | Prenylated Phenols | Resorcinol is the acceptor substrate for a prenyltransferase enzyme. researchgate.net | Detection of ¹³C₃-labeled prenylated resorcinol derivatives. |

| Aspergillus sp. (fungus) | This compound | Orsellinic Acid-derived Meroterpenoids | Resorcinol or a closely related derivative serves as the polyketide core. researchgate.net | Incorporation of the ¹³C₃ label into the aromatic core of the meroterpenoid. |

Elucidation of Enzyme-Catalyzed Reactions and Metabolic Transformations

Understanding the specific enzymatic reactions that resorcinol undergoes is crucial for metabolic engineering and drug discovery. This compound allows researchers to probe these reactions with high specificity. When combined with purified enzymes in vitro, the transformation of the labeled substrate can be monitored to determine the enzyme's function and mechanism.

Key enzymes in resorcinol metabolism include hydroxylases, methyltransferases, and glycosyltransferases. For example, a resorcinol hydroxylase might convert resorcinol to hydroxyquinol. nih.gov By using this compound as the substrate, the formation of ¹³C₃-labeled hydroxyquinol can be unequivocally detected, confirming the enzyme's activity. This approach is also valuable for studying polyketide synthases (PKSs) that are responsible for the biosynthesis of resorcinolic compounds. researchgate.nettandfonline.comnih.gov

Table 3: Elucidation of Enzyme-Catalyzed Reactions

| Enzyme Type | Source Organism | Reaction Studied | Labeled Substrate | Outcome |

|---|---|---|---|---|

| Resorcinol Hydroxylase | Corynebacterium glutamicum | Hydroxylation of resorcinol to hydroxyquinol. nih.gov | This compound | Formation of ¹³C₃-labeled hydroxyquinol, confirming enzyme function. |

| O-Methyltransferase | Sorghum bicolor | Methylation of the resorcinol intermediate in sorgoleone biosynthesis. oup.com | This compound | Detection of a methylated ¹³C₃-resorcinol derivative. |

| Prenyltransferase | Stereum sp. | Prenylation of the resorcinol ring. researchgate.net | This compound | Formation of a ¹³C₃-labeled prenylated resorcinol product. |

| Type III Polyketide Synthase (ARS) | Azotobacter vinelandii | Cyclization of a polyketide chain to form a resorcinol ring. researchgate.netnih.gov | (Used to confirm product identity) | Helps differentiate between de novo synthesis and modification of an existing resorcinol ring. |

Investigating Biotransformation Pathways of Resorcinol in Model Systems

The biotransformation of xenobiotic compounds, including resorcinol, is a critical area of study in toxicology and environmental science. Model systems, ranging from single microbial cultures to more complex soil microcosms, are used to understand how these compounds are degraded or transformed in the environment. The use of this compound in these systems allows for the precise tracking of its metabolic fate.

When introduced into a soil sample or a bacterial culture, the degradation products of this compound can be identified by their retained ¹³C₃-label or fragments thereof. This helps in constructing a detailed map of the catabolic pathway. For example, studies in Corynebacterium glutamicum have shown that resorcinol is degraded via hydroxyquinol, which is then subject to ring cleavage. nih.gov Using the labeled compound would allow for the direct observation of the flow of carbon from the resorcinol ring into central metabolism.

Table 4: Investigating Biotransformation Pathways of Resorcinol

| Model System | Labeled Compound | Observed Transformation | Key Metabolites Detected | Significance |

|---|---|---|---|---|

| Corynebacterium glutamicum culture | This compound | Hydroxylation and ring cleavage. nih.gov | ¹³C₃-Hydroxyquinol, ¹³C-labeled maleylacetate. | Elucidation of the complete aerobic degradation pathway. |

| Soil Microcosm | This compound | Mineralization to CO₂ and incorporation into microbial biomass. osti.gov | ¹³CO₂, ¹³C-labeled fatty acids, ¹³C-labeled amino acids. | Quantifying the rate of degradation and assimilation of resorcinol in a complex environment. |

| Fungal Culture (e.g., Aspergillus) | This compound | Conjugation and further metabolism. nih.gov | ¹³C₃-Resorcinol glucoside, ¹³C₃-Resorcinol sulfate. | Understanding detoxification pathways in fungi. |

Theoretical and Computational Chemistry Approaches to Resorcinol 1,2,3 13c3

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. grafiati.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. grafiati.com For Resorcinol-1,2,3-¹³C₃, DFT calculations can elucidate its fundamental electronic properties and predict its chemical reactivity.

The isotopic labeling at positions 1, 2, and 3 primarily affects the nuclear mass and spin, with only negligible effects on the electronic structure, which is governed by the electron distribution. Therefore, the electronic properties of Resorcinol-1,2,3-¹³C₃ are expected to be virtually identical to those of unlabeled resorcinol (B1680541). DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to model the molecule's geometry and electronic landscape. mdpi.comorientjchem.org

Key electronic properties and reactivity descriptors that can be calculated include:

Electron Density Distribution: Visualizing where electrons are concentrated or depleted within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution from the perspective of an approaching electrophile or nucleophile. orientjchem.org For resorcinol, the oxygen atoms of the hydroxyl groups represent regions of negative potential (red), indicating sites susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups are regions of positive potential (blue), indicating acidic sites. orientjchem.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comrsc.org

| Descriptor | Definition | Predicted Significance for Resorcinol |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability, high for the electron-rich aromatic ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity, typical for activated aromatic systems like resorcinol. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Softer molecules (lower η) are generally more reactive. mdpi.com |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Represents the global tendency to attract electrons. |

These computational descriptors collectively provide a detailed picture of the molecule's reactivity, suggesting that electrophilic substitution would likely occur at positions ortho and para to the hydroxyl groups (C4, C6, and C2), which are activated by the electron-donating nature of the OH groups.

Computational Modeling of Spectroscopic Properties (NMR Chemical Shifts)

Computational methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) spectra, which serve as a "fingerprint" for molecular structure. arxiv.org The prediction of ¹H and ¹³C chemical shifts can help confirm structural assignments from experimental data. nih.govnrel.gov For Resorcinol-1,2,3-¹³C₃, this is particularly relevant for assigning the signals of the isotopically labeled carbon atoms.

The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed within a DFT framework (e.g., GIAO-B3LYP/6-311+G(2d,p)). researchgate.net The process involves first optimizing the molecular geometry and then calculating the absolute magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, usually tetramethylsilane (B1202638) (TMS). youtube.com

For Resorcinol-1,2,3-¹³C₃, the ¹³C NMR spectrum would be dominated by the intense signals from the labeled C1, C2, and C3 positions. Computational modeling would aim to predict the precise chemical shifts of these and the other carbon atoms, as well as the proton shifts. Discrepancies between experimental and calculated values can often be attributed to solvent effects, which can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). liverpool.ac.uk Machine learning models trained on large datasets of experimental and DFT-calculated shifts are also emerging as a powerful tool to refine predictions and achieve higher accuracy. chemrxiv.orgconicet.gov.ar

| Carbon Atom | Expected Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Note |

|---|---|---|---|

| C1, C3 (¹³C-labeled) | ~157.6 | ~158.1 | Hydroxyl-substituted carbons, deshielded. |

| C2 (¹³C-labeled) | ~102.5 | ~103.0 | Positioned between two OH groups, shielded. |

| C5 | ~129.8 | ~130.2 | Chemically equivalent to C1/C3 in unlabeled resorcinol but distinct here. |

| C4, C6 | ~107.0 | ~107.5 | Ortho to one OH group, shielded. |

Note: The experimental values are based on typical shifts for resorcinol. researchgate.netacs.org The calculated values are illustrative of what a GIAO-DFT computation might yield, showing good correlation with experimental trends.

Prediction of Reaction Pathways and Energy Landscapes for Resorcinol-1,2,3-13C3 Transformations

Beyond static properties, computational chemistry can map the entire course of a chemical reaction. numberanalytics.comnumberanalytics.com By calculating the potential energy surface, researchers can identify the most likely pathways for a molecule to transform from reactants to products. numberanalytics.com This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For Resorcinol-1,2,3-¹³C₃, this approach could be used to study various transformations, such as electrophilic aromatic substitution, oxidation, or polymerization reactions. The isotopic labeling itself does not alter the electronic energy landscape but is a powerful tool for experimentally tracing the reaction mechanism, which can then be validated by computation.

The process involves:

Identifying Reactants and Products: Defining the start and end points of a proposed transformation.

Locating Transition States (TS): Using specialized algorithms to find the first-order saddle points on the energy landscape that represent the energy maxima along the reaction coordinate. aps.org

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (Ea), a key factor controlling the reaction rate.

Mapping the Reaction Coordinate: Tracing the minimum energy path (MEP) that connects reactants to products via the transition state provides a detailed picture of the geometric changes throughout the reaction. aps.org

For example, in the bromination of resorcinol, DFT calculations could be used to compare the activation energies for substitution at the C2, C4, and C5 positions, confirming that attack at the C4/C6 and C2 positions is kinetically favored. The energy landscape provides a visual and quantitative representation of why certain products are formed over others. arxiv.orgplos.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static, zero-temperature view of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of molecular motion and intermolecular interactions. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a "force field" to describe the potential energy as a function of atomic positions. nih.govneutron-sciences.org

For Resorcinol-1,2,3-¹³C₃, MD simulations can provide insights into:

Conformational Analysis: The resorcinol molecule has conformational flexibility primarily due to the rotation of its two hydroxyl groups. iucr.org MD simulations can explore the relative energies and populations of different conformers (e.g., syn-syn, anti-syn, anti-anti) in different environments, such as in aqueous solution. iucr.orgmdpi.com

Solvation and Hydrogen Bonding: In a solvent like water, MD can simulate the dynamic network of hydrogen bonds formed between the hydroxyl groups of resorcinol and the surrounding water molecules. acs.orgresearchgate.net Studies on unlabeled resorcinol have used MD to understand how water interacts with crystal surfaces, influencing processes like dissolution and crystal growth. chula.ac.thosti.gov

Dynamical Properties: MD simulations can be used to calculate properties like diffusion coefficients and rotational correlation times, providing a comprehensive picture of how the molecule behaves in a liquid environment. ulakbim.gov.tr

The force field is a critical component, with parameters derived from experimental data or high-level quantum calculations to accurately model bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. researchgate.netaip.org By running a simulation for nanoseconds or longer, a trajectory is generated that provides a statistical ensemble of molecular configurations, offering a dynamic view that is often closer to experimental reality. researchgate.net

Environmental Fate and Degradation Mechanisms of Resorcinol 1,2,3 13c3

Mechanistic Studies of Abiotic Degradation Pathways (e.g., photo-oxidation, hydrolysis)

Abiotic degradation involves non-biological chemical processes that break down compounds in the environment. For Resorcinol-1,2,3-13C3, the primary abiotic pathways are photo-oxidation and, under specific conditions, hydrolysis.

Photo-oxidation

Photo-oxidation, or photocatalysis, is a significant degradation pathway for resorcinol (B1680541) in aqueous environments when exposed to light, often accelerated by a photocatalyst like titanium dioxide (TiO2). capes.gov.brresearchgate.net The process is initiated by powerful oxidizing agents, such as hydroxyl radicals (•OH), which attack the aromatic ring. researchgate.net

Studies on resorcinol's photocatalytic oxidation reveal a complex series of reactions. The initial step often involves the hydroxylation of the aromatic ring, leading to the formation of various intermediates. capes.gov.br Research has identified 1,2,3-trihydroxybenzene and 1,2,4-trihydroxybenzene as two of the initial oxidation products. capes.gov.br The subsequent degradation of these intermediates leads to the opening of the aromatic ring and eventual mineralization into simpler compounds like aliphatic acids, and ultimately carbon dioxide and water. researchgate.netontosight.ai The efficiency of this process can be enhanced by the presence of certain metal ions or deposits, such as cupric ions or platinum, which can improve charge separation on the catalyst surface and alter the distribution of degradation products. capes.gov.brresearchgate.net

| Intermediate Compound | Formation Pathway | Reference |

|---|---|---|

| 1,2,3-Trihydroxybenzene (Pyrogallol) | Hydroxylation of the resorcinol aromatic ring | capes.gov.br |

| 1,2,4-Trihydroxybenzene (Hydroxyhydroquinone) | Hydroxylation of the resorcinol aromatic ring | capes.gov.brasm.org |

| Benzoquinone | Oxidation of dihydroxy-substituted intermediates | researchgate.net |

| Maleylacetate | Product of ortho oxygenative cleavage of hydroxyquinol | nih.gov |

| Aliphatic Acids | Result of aromatic ring cleavage | researchgate.net |

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While hydrolysis is a key step in the industrial synthesis of resorcinol from precursors like m-phenylenediamine, its role in the environmental degradation of resorcinol itself is less pronounced under typical conditions. google.comwipo.intgoogle.com Some studies investigating microbial degradation pathways have found no detectable resorcinol-hydrolyzing activity in cell extracts, suggesting direct hydrolysis is not the primary initiation step in those biological systems. asm.orgnih.gov However, at elevated temperatures and in the presence of strong acids, resorcinol can undergo reactions, including the formation of resinous tars and polyaryl ether-type structures. google.com

Investigations into Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation by microorganisms is a crucial process for breaking down resorcinol in soil and water. ontosight.ai Bacteria have evolved specific enzymatic pathways to utilize resorcinol as a source of carbon and energy, both in the presence and absence of oxygen.

Anaerobic Degradation

Under anaerobic (oxygen-free) conditions, particularly in denitrifying environments, a unique oxidative strategy is employed by bacteria such as Azoarcus anaerobius. asm.orgnih.gov This pathway does not involve the reductive mechanisms seen with some other aromatic compounds. Instead, the process is initiated by two enzymatic oxidative steps:

Hydroxylation: Resorcinol is first hydroxylated to form hydroxyhydroquinone (HHQ; 1,2,4-trihydroxybenzene). This reaction is catalyzed by a membrane-bound hydroxylase and uses nitrate (B79036) as an electron acceptor. asm.orgnih.govd-nb.info

Dehydrogenation: The resulting HHQ is then further oxidized by a dehydrogenase to 2-hydroxy-1,4-benzoquinone. asm.orgnih.gov

This oxidative destabilization of the aromatic ring is a novel strategy for anaerobic degradation, differing significantly from the pathways used by fermenting bacteria. nih.govd-nb.info

Aerobic Degradation

In the presence of oxygen, aerobic bacteria like Pseudomonas putida also metabolize resorcinol. nih.gov Similar to the anaerobic pathway, the initial step involves the conversion of resorcinol to hydroxyhydroquinone. asm.orgnih.gov Following this, an enzyme called hydroxyquinol 1,2-oxygenase cleaves the aromatic ring of HHQ through an ortho cleavage mechanism. nih.gov This ring-fission step yields maleylacetate, which is then further metabolized through the β-ketoadipate pathway. nih.govd-nb.info

| Degradation Type | Key Organism Example | Initial Enzymatic Step | Key Intermediate | Subsequent Pathway | Reference |

|---|---|---|---|---|---|

| Anaerobic (Denitrifying) | Azoarcus anaerobius | Hydroxylation by resorcinol hydroxylase | Hydroxyhydroquinone (1,2,4-Trihydroxybenzene) | Oxidation to 2-hydroxy-1,4-benzoquinone | asm.orgnih.govd-nb.info |

| Aerobic | Pseudomonas putida | Hydroxylation by resorcinol hydroxylase | Hydroxyhydroquinone (1,2,4-Trihydroxybenzene) | Ortho ring cleavage by hydroxyquinol 1,2-oxygenase to maleylacetate | asm.orgnih.gov |

Application of Isotopic Labeling in Environmental Monitoring and Fate Assessment

Isotopic labeling is a powerful technique used to trace the movement and transformation of substances through complex systems. wikipedia.org The use of stable, non-radioactive isotopes like carbon-13 (¹³C) is central to modern environmental fate assessment. wikipedia.orgresearchgate.net this compound serves as an ideal internal standard and tracer for studying the environmental destiny of resorcinol. clearsynth.comlibios.fr

The primary advantage of using a ¹³C-labeled compound is that it is chemically identical to the unlabeled version but can be distinguished and quantified with high precision by mass spectrometry (MS) or nuclear magnetic resonance (NMR). wikipedia.orglibios.fr This allows researchers to:

Trace Degradation Pathways: By introducing this compound into an environmental sample (e.g., soil or water), scientists can track the appearance of ¹³C atoms in various breakdown products. wikipedia.org This provides definitive evidence of degradation pathways and helps identify novel metabolites. A similar carbon-13 isotopic labeling technique has been successfully used to track the degradation pathway of phenol. researchgate.net

Quantify Mineralization: The complete degradation (mineralization) of the compound can be monitored by measuring the production of labeled carbon dioxide (¹³CO₂). nih.gov This gives a direct measure of how quickly and completely the compound is being removed from the environment.

Improve Accuracy in Monitoring: When measuring resorcinol concentrations in complex environmental samples like wastewater or soil, this compound is used as an internal standard. libios.fr Because it behaves identically to the target analyte during sample extraction and analysis, it allows for highly accurate quantification by correcting for any sample loss, a critical function for sensitive detection methods like liquid chromatography-mass spectrometry (LC-MS). libios.fr

Distinguish Sources: In environments where resorcinol may have both natural and anthropogenic origins, the use of a labeled tracer can help differentiate the fate of a specific introduced amount from the background presence of the compound. researchgate.netacs.org

Emerging Research Directions and Advanced Applications of Resorcinol 1,2,3 13c3

Development of Novel Synthetic Strategies for Complex Labeled Resorcinol (B1680541) Derivatives

The synthesis of complex molecules containing the Resorcinol-1,2,3-13C3 core is pivotal for its application in advanced research. Scientists are continuously developing novel synthetic strategies to incorporate this labeled moiety into a diverse range of derivatives with high efficiency and specificity.

A key building block in many of these syntheses is [2-13C]resorcinol. An improved three-step method for the synthesis of [2-13C]resorcinol has been reported, which then serves as a precursor for more complex, multiply labeled molecules. researchgate.net For instance, [2-13C]resorcinol has been instrumental in the synthesis of [3,4,8-13C3]daidzein, a multiply 13C-labeled isoflavone (B191592) derivative. researchgate.net This strategic approach allows for the specific placement of isotopic labels within the target molecule, which is crucial for detailed mechanistic and structural studies.

The table below summarizes some of the synthetic strategies employed for creating complex labeled resorcinol derivatives.

| Labeled Derivative Example | Key Labeled Precursor | Synthetic Strategy Highlights |

| [3,4,8-13C3]daidzein | [2-13C]resorcinol | Improved three-step synthesis of the precursor followed by coupling with other labeled fragments. researchgate.net |

| [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | [13C]-labelled methyl iodide | Linear synthesis involving the reaction of the labeled methyl iodide with glutaric monomethyl ester chloride, followed by cyclization, aromatization, and further functional group manipulations. researchgate.net |

| Various Resorcinol Derivatives | Resorcinol | Acylation and subsequent reactions with various amino drugs to produce a range of di-substituted derivatives. jmchemsci.com While not explicitly using labeled resorcinol, this strategy can be adapted for the synthesis of complex labeled compounds. |

Integration with Advanced Spectroscopic and Imaging Techniques (excluding clinical applications)

The presence of the 13C isotope in this compound makes it an ideal candidate for a variety of advanced spectroscopic and non-clinical imaging techniques. These methods leverage the unique nuclear magnetic properties of 13C to provide detailed structural and dynamic information.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy has proven to be a powerful tool for characterizing resorcinol and its derivatives. Specifically, 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can provide detailed information about the local chemical environment of each carbon atom in the solid state. unt.edu This technique is particularly useful for studying the structure of polymeric materials derived from resorcinol, where the solid-state structure dictates the material's properties.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete structural elucidation of complex resorcinol derivatives in solution. numberanalytics.com These techniques allow for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of newly synthesized labeled compounds. numberanalytics.comresearchgate.net For instance, HSQC correlates protons directly to their attached carbon atoms, while HMBC reveals longer-range correlations between protons and carbons, helping to piece together the molecular framework. numberanalytics.com

In the context of non-clinical molecular imaging, while direct imaging applications of this compound are not widely reported, its use as a precursor for more complex imaging probes is an active area of research. For example, it can be incorporated into larger molecules designed as probes for techniques like magnetic resonance imaging (MRI), where the 13C label can provide specific signals for tracking the probe's distribution and interactions within a biological system, excluding any clinical applications.

| Spectroscopic/Imaging Technique | Information Gained | Relevance to this compound |

| Solid-State 13C CPMAS NMR | Local chemical environment of carbon atoms in the solid state. | Characterization of resorcinol-based polymers and materials. unt.edu |

| 2D NMR (COSY, HSQC, HMBC) | Detailed molecular structure and connectivity in solution. | Structural elucidation of complex labeled resorcinol derivatives. numberanalytics.com |

| Non-clinical Molecular Imaging (e.g., as a precursor for MRI probes) | Spatial distribution and interactions of the probe within a non-clinical setting. | Potential for tracking the fate of resorcinol-containing molecules in biological systems for research purposes. |

Expanding Applications in Materials Science for Mechanistic Understanding

The use of this compound and other isotopically labeled resorcinol compounds is expanding our understanding of reaction mechanisms in materials science, particularly in the context of polymerization and material degradation.

One of the most significant applications is in the study of resorcinol-formaldehyde (RF) resins . These resins are used to create a variety of materials, including organic gels and carbon materials. The polymerization reaction between resorcinol and formaldehyde (B43269) is complex, and understanding its mechanism is crucial for controlling the final properties of the material. researchgate.netresearchgate.net

By using 13C-labeled formaldehyde or resorcinol, researchers can use 13C NMR spectroscopy to track the reaction in detail. researchgate.netmdpi.com These studies have revealed the formation of various intermediates, such as hydroxymethyl derivatives of resorcinol, and have helped to elucidate the different types of methylene (B1212753) and ether linkages that form the polymer network. mdpi.comosti.gov For example, 13C NMR studies have shown that 2,4'- and 4,4'-linkages are dominant in the final resin, while 2,2'-linkages are minor or absent, providing valuable insights into the reactivity of the different positions on the resorcinol ring. mdpi.com This level of mechanistic detail would be difficult to obtain without the use of isotopic labeling.

Furthermore, isotopically labeled resorcinol can be used to study the degradation of polymers . By incorporating this compound into a polymer backbone, scientists can track the degradation process by monitoring the release of labeled fragments. This is particularly useful for understanding the environmental fate of polymers and for designing more biodegradable materials. d-nb.info

The table below highlights the application of labeled resorcinol in materials science.

| Application Area | Mechanistic Insight Gained | Key Technique |

| Resorcinol-Formaldehyde Polymerization | Identification of reaction intermediates and elucidation of linkage types in the polymer network. researchgate.netmdpi.com | 13C NMR Spectroscopy researchgate.netmdpi.com |

| Polymer Degradation Studies | Tracking the breakdown of polymer chains and identifying degradation products. d-nb.info | Mass Spectrometry and NMR of labeled fragments. |

Future Prospects in Chemical Biology and Systems Chemistry Research

The unique properties of this compound position it as a valuable tool for future research in chemical biology and systems chemistry. These fields aim to understand complex biological systems at a molecular level, and isotopically labeled compounds are essential for this endeavor.

In chemical biology , this compound can serve as a precursor for the synthesis of chemical probes . These probes can be designed to interact with specific biological targets, such as enzymes or receptors. The 13C label allows for the tracking of the probe and its metabolites within a cell or organism using techniques like mass spectrometry and NMR. moravek.com This can provide crucial information about the probe's mechanism of action and its metabolic fate. For instance, a resorcinol-based drug molecule labeled with 13C could be used to study its metabolism and identify its breakdown products in a non-clinical setting.

In the realm of systems chemistry , which studies complex chemical systems as a whole, this compound can be used to trace the flow of molecules through interconnected reaction networks. By introducing the labeled compound into a complex mixture, researchers can follow its transformation and incorporation into other molecules, providing a dynamic view of the system. acs.org This is particularly relevant for studying metabolic pathways, where the 13C label can be used to follow the journey of carbon atoms through a series of enzymatic reactions. moravek.com Recent studies have highlighted the potential of using isotopically labeled compounds to understand the impact of environmental chemicals, such as resorcinol derivatives, on the gut microbiota and metabolism. nih.gov

The future applications of this compound in these fields are expected to grow as analytical techniques become more sensitive and our understanding of complex biological systems deepens.

| Research Field | Future Application of this compound | Potential Impact |

| Chemical Biology | Building block for isotopically labeled chemical probes. | Elucidation of drug mechanisms and metabolic pathways in non-clinical studies. moravek.com |

| Systems Chemistry | Tracer for studying complex reaction networks and metabolic flows. | Understanding the dynamics of biological and environmental systems at a molecular level. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Resorcinol-1,2,3-¹³C₃ in isotopic purity?

- Methodological Answer :

- Synthesis : Use isotopically labeled precursors (e.g., ¹³C-enriched benzene derivatives) under controlled conditions to ensure site-specific labeling. Protocols for analogous compounds (e.g., D-Glyceraldehyde-1,2,3-¹³C₃) suggest purification via HPLC or column chromatography to remove unlabeled byproducts .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to confirm isotopic incorporation at positions 1, 2, and 3. Mass spectrometry (MS) with high resolution (e.g., HRMS or LC-MS) validates molecular weight and isotopic enrichment .

- Purity Assessment : Quantify isotopic purity using gravimetric mixtures of labeled and unlabeled standards, as demonstrated in glucose-¹³C studies .

Q. Which analytical techniques are most robust for quantifying Resorcinol-1,2,3-¹³C₃ in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Derivatize resorcinol using agents like N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) to enhance volatility for GC-MS analysis .

- Quantification : Use stable isotope dilution assays (SIDA) with an internal standard (e.g., Tripalmitin-1,2,3-¹³C₃) to correct for matrix effects. LC-MS/MS in multiple reaction monitoring (MRM) mode ensures specificity .

- Calibration : Prepare calibration curves with gravimetrically mixed natural and labeled resorcinol, ensuring linearity across expected concentration ranges .

Q. How can researchers ensure reproducibility when using Resorcinol-1,2,3-¹³C₃ in metabolic flux analysis?

- Methodological Answer :

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives and controls .

- Data Reporting : Document synthesis protocols, MS/NMR parameters, and purity thresholds in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for experimental reproducibility) .

- Replication : Share raw spectral data and instrument settings in supplementary materials, enabling independent verification .

Advanced Research Questions

Q. How do isotopic effects of ¹³C labeling influence the chemical reactivity of Resorcinol-1,2,3-¹³C₃ in comparison to its unlabeled counterpart?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates (e.g., esterification or oxidation) between labeled and unlabeled resorcinol using stopped-flow spectroscopy or time-resolved MS. Reference thermochemical data (e.g., ΔfH°gas values) to model isotopic effects on enthalpy .

- Computational Modeling : Perform density functional theory (DFT) calculations to assess isotopic perturbations in bond dissociation energies or transition states .

- Validation : Cross-validate experimental results with literature on analogous ¹³C-labeled phenols, noting deviations in activation energies .

Q. What strategies resolve contradictions in reported metabolic incorporation rates of Resorcinol-1,2,3-¹³C₃ across different cell lines?

- Methodological Answer :

- Data Harmonization : Normalize incorporation rates to cell-specific parameters (e.g., biomass composition, growth rates) using frameworks like metabolic flux analysis (MFA) .

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in MS-based isotopic enrichment measurements .

- Cross-Study Comparison : Conduct meta-analyses using PRISMA guidelines, emphasizing studies with matched experimental conditions (e.g., pH, temperature) .

Q. How can researchers design experiments to distinguish between isotopic scrambling and true metabolic conversion of Resorcinol-1,2,3-¹³C₃?

- Methodological Answer :

- Tracer Design : Use position-specific ¹³C labels (e.g., 1-¹³C vs. 2-¹³C) and track label redistribution via tandem MS or ¹³C-NMR isotopomer analysis .

- Control Experiments : Incubate labeled resorcinol with heat-inactivated enzymes or cell lysates to rule out non-enzymatic scrambling .

- Data Interpretation : Apply constraint-based metabolic models (e.g., flux balance analysis) to predict expected labeling patterns and identify discrepancies .

Q. What interdisciplinary approaches integrate Resorcinol-1,2,3-¹³C₃ data into multi-omics studies (e.g., metabolomics and proteomics)?

- Methodological Answer :

- Workflow Integration : Couple isotopic tracing with proteomic SILAC (stable isotope labeling by amino acids in cell culture) to correlate metabolite fluxes with protein expression .

- Data Fusion : Use platforms like XCMS Online or MetaboAnalyst to align MS peaks across omics datasets, ensuring retention time and mass accuracy alignment .

- Statistical Frameworks : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify covariation between resorcinol-derived metabolites and proteomic markers .

Methodological Resources

- Literature Review : Use specialized databases (e.g., Reaxys, SciFinder) with keywords like "¹³C-labeled resorcinol" and "isotopic tracing" to identify foundational studies .

- Data Reporting : Adopt tables and figures compliant with journal standards (e.g., Roman numerals for tables, self-explanatory legends) .

- Ethical Compliance : Ensure citations acknowledge prior work on resorcinol derivatives and adhere to copyright rules for reused spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.